

Application Notes and Protocols for Suc-Ala-Ala-Pro-Phe-SBzl

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Compound of Interest		
Compound Name:	Suc-Ala-Ala-Pro-Phe-SBzl	
Cat. No.:	B1406576	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine thiobenzyl ester (**Suc-Ala-Ala-Pro-Phe-SBzl**) is a synthetic peptide derivative that serves as a highly effective substrate for chymotrypsin and other chymotrypsin-like serine proteases, such as cathepsin G.[1][2][3] Its specific amino acid sequence allows for sensitive and specific measurement of the enzymatic activity of these proteases. The thiobenzyl ester leaving group enables a continuous spectrophotometric assay when coupled with a thiol-reactive chromogen like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[1][4] This document provides detailed application notes and experimental protocols for the use of **Suc-Ala-Ala-Pro-Phe-SBzl** in enzyme kinetics and inhibitor screening.

Principle of the Assay

The enzymatic assay for proteases using **Suc-Ala-Ala-Pro-Phe-SBzI** is based on the cleavage of the thiobenzyl ester bond by the enzyme. This reaction releases a free thiol, benzyl mercaptan. In the presence of DTNB, this thiol reacts to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that can be quantified by measuring the absorbance at 412 nm. The rate of TNB formation is directly proportional to the enzyme activity.[4]

Applications



Suc-Ala-Ala-Pro-Phe-SBzI is a versatile tool with several key applications in research and drug development:[5]

- Enzyme Kinetics Studies: It is used to determine key kinetic parameters (K_m, V_max, k_cat) of chymotrypsin and cathepsin G.[1][6]
- Inhibitor Screening: The substrate is ideal for high-throughput screening of potential inhibitors of chymotrypsin-like proteases.
- Drug Design: It plays a role in the design and characterization of peptide-based drugs targeting specific proteases.[5]
- Biochemical Research: Researchers utilize this substrate to investigate protein-protein interactions and enzyme activity, providing insights into cellular processes and disease mechanisms.[5]

Quantitative Data

The following table summarizes the kinetic parameters for the hydrolysis of Suc-Ala-Ala-Pro-Phe derivatives by chymotrypsin and cathepsin G. For comparative purposes, data for the more common p-nitroanilide (pNA) analog are also included.

Enzyme	Substrate	K_m (μM)	k_cat (s ⁻¹)	k_cat/K_m (M ⁻¹ s ⁻¹)	Reference
α- Chymotrypsin	Suc-Ala-Ala- Pro-Phe-pNA	60	-	-	[6]
Cathepsin G	Suc-Ala-Ala- Pro-Phe-pNA	1700	-	-	[6]

Note: Specific kinetic data (k_cat, k_cat/K_m) for the SBzl derivative were not readily available in the searched literature. Researchers are encouraged to determine these parameters empirically for their specific experimental conditions.

Experimental Protocols



Chymotrypsin Activity Assay using Suc-Ala-Ala-Pro- Phe-SBzl

This protocol describes a continuous spectrophotometric assay for determining chymotrypsin activity.

Materials:

- α-Chymotrypsin (from bovine pancreas)
- Suc-Ala-Ala-Pro-Phe-SBzI (Substrate)
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
- Tris-HCl buffer (e.g., 50 mM, pH 7.8) containing CaCl₂ (e.g., 10 mM)
- Dimethyl sulfoxide (DMSO)
- 96-well microplate or quartz cuvettes
- Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

- Preparation of Reagents:
 - Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.8, containing 10 mM CaCl₂.
 - Substrate Stock Solution: Dissolve Suc-Ala-Ala-Pro-Phe-SBzl in DMSO to a concentration of 20 mM. Store at -20°C.
 - DTNB Stock Solution: Dissolve DTNB in the assay buffer to a concentration of 10 mM.
 Store protected from light at 4°C.
 - \circ Enzyme Solution: Prepare a stock solution of α -chymotrypsin in 1 mM HCl. Just before the assay, dilute the enzyme to the desired working concentration in the assay buffer.
- Assay Protocol:

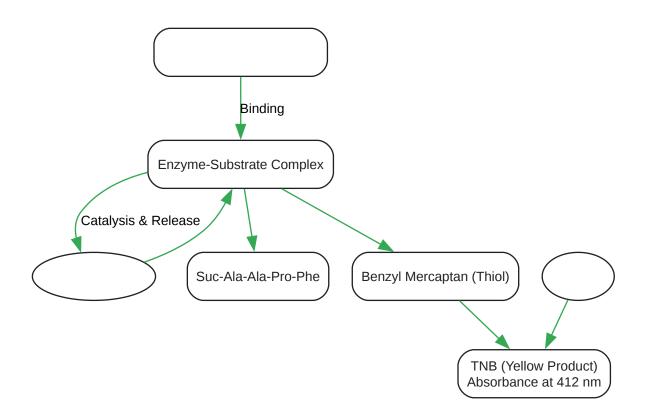


- $\circ~$ Set up the reaction in a 96-well plate or a cuvette. The final volume for this example is 200 $\,\mu L.$
- Add the following components to each well/cuvette:
 - 160 μL of Assay Buffer
 - 10 μL of DTNB Stock Solution (final concentration: 0.5 mM)
 - 10 μL of Substrate Stock Solution (final concentration: 1 mM, can be varied for kinetic studies)
- Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
- Initiate the reaction by adding 20 μL of the diluted enzyme solution.
- Immediately start monitoring the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10-15 minutes).
- Data Analysis:
 - Calculate the rate of the reaction (ΔA_{412} /min) from the linear portion of the absorbance versus time plot.
 - Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (ε for TNB at 412 nm is 14,150 M⁻¹cm⁻¹).
 - Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 μmol of product per minute.

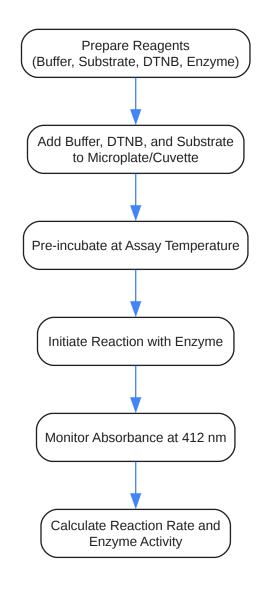
Visualizations

Enzymatic Reaction of Chymotrypsin with Suc-Ala-Ala-Pro-Phe-SBzl









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